[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl]methanamine;hydrochloride” is a chemical compound with the IUPAC name (5,6,7,8-tetrahydronaphthalen-2-yl)(1H-1lambda3-thiophen-2-yl)methanamine . It has a molecular weight of 243.37 .
Molecular Structure Analysis
The compound has a complex structure with a tetrahydronaphthalene ring attached to a thiophen ring via a methanamine group . The InChI code for the compound is 1S/C15H17NS/c16-15(14-6-3-9-17-14)13-8-7-11-4-1-2-5-12(11)10-13/h3,6-10,15H,1-2,4-5,16H2 .Scientific Research Applications
Chemoenzymatic Synthesis Applications
A study outlined a chemoenzymatic synthesis protocol for (2R)-2-amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, serving as a precursor for the serotonin receptor agonist 8-OH-DPAT. This methodology demonstrates the utility of tetrahydronaphthalene derivatives in synthesizing biologically relevant compounds (Orsini et al., 2002).
Antidepressant Synthesis
The novel industrial synthesis of sertraline hydrochloride, an effective antidepressant, showcases another application. The process utilizes N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, highlighting the compound's role in pharmaceutical manufacturing (Vukics et al., 2002).
Antiosteoclast Activity
A family of compounds synthesized from (±)-piperidin-2-yl-methanamine showed moderate to high antiosteoclast and osteoblast activity. This indicates the potential of tetrahydronaphthalene derivatives in developing treatments for bone disorders (Reddy et al., 2012).
Anticancer Evaluation
Research on the synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with nucleophiles for anticancer evaluation underlines the compound's importance in creating potential anticancer agents (Gouhar & Raafat, 2015).
Anti-HIV Type 1 Agents
Tetrahydronaphthalene lignan compounds have been studied for their potent anti-HIV type 1 activities, demonstrating the compound's relevance in antiviral drug development (Hara et al., 1997).
Properties
IUPAC Name |
[4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophen-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NS.ClH/c16-9-15-8-14(10-17-15)13-6-5-11-3-1-2-4-12(11)7-13;/h5-8,10H,1-4,9,16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWOQUDKPXPBTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=C3)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.